(1-(5-fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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Overview
Description
(1-(5-fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: is a synthetic cannabinoid, often referred to by its common name, XLR-11. This compound is part of a class of synthetic cannabinoids that mimic the effects of Δ9-tetrahydrocannabinol (THC), the active component in cannabis. XLR-11 is known for its potent psychoactive effects and has been widely used in herbal smoking mixtures marketed as "legal highs" .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XLR-11 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of XLR-11 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: XLR-11 undergoes various chemical reactions, including:
Oxidation: XLR-11 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert XLR-11 to its corresponding alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the fluoropentyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of XLR-11 .
Scientific Research Applications
XLR-11 has been extensively studied for its effects on the endocannabinoid system. It is used as a research tool to investigate the pharmacological properties of synthetic cannabinoids and their interactions with cannabinoid receptors CB1 and CB2. Additionally, XLR-11 is used in forensic toxicology to develop analytical methods for detecting synthetic cannabinoids in biological samples .
Mechanism of Action
XLR-11 exerts its effects by binding to cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This binding leads to the activation of intracellular signaling pathways, resulting in the modulation of neurotransmitter release. The psychoactive effects of XLR-11 are primarily mediated through the CB1 receptor, which is abundant in the central nervous system .
Comparison with Similar Compounds
UR-144: Similar in structure but lacks the fluorine atom on the pentyl chain.
AM-2201: Contains a different substituent on the indole ring.
JWH-018: Another synthetic cannabinoid with a different chemical structure.
Uniqueness: XLR-11 is unique due to its fluorinated pentyl chain, which enhances its binding affinity to cannabinoid receptors and increases its potency compared to other synthetic cannabinoids .
Properties
Molecular Formula |
C22H30FNO |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
[1-(5-fluoropentyl)-2-methylindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C22H30FNO/c1-15-18(19(25)20-21(2,3)22(20,4)5)16-11-7-8-12-17(16)24(15)14-10-6-9-13-23/h7-8,11-12,20H,6,9-10,13-14H2,1-5H3 |
InChI Key |
SVBIXYNVVDXJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCCCCF)C(=O)C3C(C3(C)C)(C)C |
Origin of Product |
United States |
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